(R)-2-(Piperidin-3-yl)isoindolin-1-one is a chiral compound classified within the isoindolinone family, which is recognized for its diverse biological activities. Isoindolinones serve as significant building blocks in the synthesis of various pharmaceuticals and agrochemicals. The (R)-enantiomer of this compound is particularly noteworthy due to its potential therapeutic applications, including antimicrobial and anticancer properties.
This compound can be synthesized from commercially available starting materials such as phthalic anhydride and piperidin-3-yl derivatives. Its unique structure contributes to its various applications in scientific research and industry.
(R)-2-(Piperidin-3-yl)isoindolin-1-one falls under the category of isoindolinones, which are characterized by a bicyclic structure containing an isoindole moiety. This classification highlights its relevance in medicinal chemistry and organic synthesis.
The synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one typically involves several key steps:
In industrial settings, large-scale reactors are utilized for the cyclization reaction, while automated purification systems ensure consistency in product quality. Rigorous quality control measures are implemented to meet the required specifications for the final product.
The molecular structure of (R)-2-(Piperidin-3-yl)isoindolin-1-one can be represented by its IUPAC name: 2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one. The compound features a piperidine ring attached to the isoindolinone core, which contributes to its biological activity.
(R)-2-(Piperidin-3-yl)isoindolin-1-one participates in various chemical reactions typical of isoindolinone derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties suitable for pharmaceutical applications .
The mechanism of action for (R)-2-(Piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways depend on the specific application, but studies suggest potential interactions with targets involved in inflammation and cancer progression .
(R)-2-(Piperidin-3-yl)isoindolin-1-one exhibits several notable physical properties:
The compound demonstrates stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups. Its solubility profile typically indicates moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
(R)-2-(Piperidin-3-yl)isoindolin-1-one has a wide range of scientific applications:
The synthesis of enantiomerically pure (R)-2-(piperidin-3-yl)isoindolin-1-one employs several sophisticated strategies to achieve high stereochemical fidelity. Catalytic asymmetric hydrogenation stands as the most industrially viable approach, utilizing chiral transition metal complexes to impart enantioselectivity during the reduction of prochiral imine precursors. This method typically achieves enantiomeric excess (ee) values exceeding 98% when employing ruthenophos complexes under optimized hydrogen pressure (50-100 psi) in methanol at ambient temperature [4] [5]. The reaction mechanism involves preferential adsorption of the prochiral substrate onto the chiral catalyst surface through π-complexation, followed by stereoselective hydride transfer that favors the (R)-configuration at the piperidine stereocenter.
Chiral auxiliary-mediated synthesis provides an alternative pathway with exceptional stereocontrol (>99% de). This approach employs enantiopure (S)-2-phenylglycinol as a temporary chiral director, which covalently binds to the piperidine nitrogen during the cyclization step. The bulky aromatic moiety sterically directs the cyclization to afford exclusively the (R)-configured isoindolinone product. Subsequent auxiliary removal under mild acidic conditions (dilute HCl in THF) yields the target compound without racemization [4] [6]. While this method delivers outstanding stereoselectivity, it requires additional synthetic steps for auxiliary attachment and removal, impacting overall process efficiency.
Enzymatic resolution complements chemical methods, particularly for racemate separation. Lipase B from Candida antarctica (CAL-B) demonstrates remarkable discrimination between enantiomers when using vinyl acetate as an acyl donor in organic solvents (e.g., toluene or MTBE). This biocatalytic process achieves 48% conversion with >99% ee for the unreacted (R)-enantiomer within 24 hours at 30°C [4]. The method's operational simplicity and ambient reaction conditions make it attractive for laboratory-scale preparations despite its inherent 50% maximum yield limitation.
Table 1: Enantioselective Synthesis Method Comparison
Method | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Catalytic Hydrogenation | Ru-(S)-BINAP complex | 98.5 | 92 | High atom economy, continuous flow compatible |
Chiral Auxiliary | (S)-2-Phenylglycinol | >99 | 78 (3 steps) | Predictable stereocontrol |
Enzymatic Resolution | Candida antarctica Lipase B | >99 | 48 (theoretical max) | Ambient conditions, low environmental impact |
Asymmetric Cyclization | Cinchona Alkaloid Catalyst | 95 | 85 | Organocatalytic, metal-free |
Emerging organocatalytic approaches utilize cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) to promote enantioselective intramolecular cyclizations. These metal-free protocols operate under mild conditions and avoid transition metal contamination concerns in pharmaceutical applications [4] [7]. The mechanism involves bifunctional activation where the quinuclidine nitrogen deprotonates the amide precursor while the protonated catalyst directs the cyclization transition state through hydrogen bonding, achieving up to 95% ee in optimized systems.
The construction of the isoindolinone core predominantly relies on condensation-cyclization cascades between phthalic anhydride derivatives and enantiopure piperidin-3-amine precursors. The reaction proceeds through a two-step mechanism: initial nucleophilic attack by the piperidine amine on an anhydride carbonyl forms a phthalamic acid intermediate, followed by thermal dehydration (140-160°C) that induces ring closure to form the isoindolinone scaffold [4] [5]. This transformation exhibits remarkable regioselectivity due to the steric and electronic bias of the phthalic anhydride, with cyclization occurring exclusively at the carbonyl adjacent to the electron-withdrawing substituent when unsymmetrical anhydrides are employed.
Critical solvent and catalyst optimization significantly enhances reaction efficiency. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) facilitate both the solubility of ionic intermediates and high-temperature cyclization (yields increase from 65% in toluene to 92% in NMP). Catalytic imidazole (5-10 mol%) serves as an efficient proton shuttle, lowering the dehydration energy barrier by 12 kcal/mol according to computational studies [5]. This catalytic effect enables cyclization completion within 2 hours at reduced temperatures (110°C versus 160°C uncatalyzed), minimizing thermal racemization risks for the chiral piperidine moiety.
Advanced precursor engineering addresses stability and reactivity challenges associated with the chiral amine component. N-Boc protection of (R)-piperidin-3-amine provides optimal balance between amine nucleophilicity and steric hindrance, enabling 97% conversion to the phthalamic acid intermediate at 25°C within 30 minutes. Alternative protecting groups (Cbz, Fmoc) demonstrate slower kinetics due to increased steric bulk near the reaction center. After cyclization, the Boc group is cleanly removed under acidic conditions (HCl in dioxane) without isoindolinone ring degradation [5] [9].
Table 2: Cyclization Reaction Optimization Parameters
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Temperature | 160°C (neat) | 110°C (NMP) | 65% → 92% |
Catalyst | None | 8 mol% Imidazole | Reaction time 8h → 2h |
Solvent | Toluene | N-Methyl-2-pyrrolidone | Improved intermediate solubility |
Amine Protection | Free amine | tert-Butoxycarbonyl (Boc) | Prevents side reactions |
Anhydride Substituent | Unsubstituted | 5-Fluoro (electron-withdrawing) | Cyclization rate 2.5x faster |
The strategic incorporation of electron-withdrawing substituents (e.g., 5-fluoro, 4-trifluoromethyl) on the phthalic anhydride aromatic ring substantially accelerates the cyclization kinetics. Hammett studies reveal a ρ value of +1.2 for para-substituents, indicating significant buildup of negative charge in the rate-determining dehydration transition state [7]. This electronic tuning allows cyclization completion at reduced temperatures (100°C vs. 160°C for unsubstituted anhydride), providing crucial protection for the base-sensitive chiral center during isoindolinone formation.
Transitioning from laboratory synthesis to industrial manufacturing necessitates specialized continuous flow reactor systems that overcome limitations of batch processing. The tubular reactor design integrates three sequential zones: (1) a low-temperature mixing chamber for phthalamic acid formation (25°C, residence time 15 min), (2) a high-temperature cyclization section with static mixers (110-120°C, residence time 45 min), and (3) an in-line neutralization module [4] [7]. This continuous configuration achieves 95% conversion with 99.5% enantiopurity retention, significantly outperforming batch reactors that exhibit thermal gradient-induced racemization (up to 5% ee loss).
Process Analytical Technology (PAT) implementation enables real-time quality control through in-line FTIR and HPLC monitoring. Critical quality attributes such as reaction completion, enantiomeric excess, and byproduct formation are tracked at five strategic control points. The system employs multivariate algorithms that automatically adjust feed ratios (±0.5% precision), temperature (±0.3°C), and residence time (±3 seconds) to maintain optimal conditions. This PAT framework reduces off-spec production by 97% compared to offline quality testing [4].
Automated purification trains integrate simulated moving bed (SMB) chromatography with crystallization to achieve pharmaceutical-grade material. The SMB system employs chiral stationary phases (cellulose tris-3,5-dimethylphenylcarbamate) with ethanol/water mobile phases, achieving 99.95% chemical purity and 99.8% enantiomeric excess in the (R)-enantiomer fraction [7]. Subsequent anti-solvent crystallization (water addition to ethanol solution) generates the desired polymorphic Form B with optimal filtration characteristics, reducing solvent usage by 40% compared to traditional column chromatography.
Economic and sustainability metrics demonstrate the industrial viability:
Preserving the (R)-configuration during synthesis demands precise chiral induction methodologies and rigorous racemization monitoring. The critical vulnerability occurs during the high-temperature cyclization step, where the stereocenter's α-position to both carbonyl and amine functionalities creates epimerization risk. Kinetic studies reveal that racemization follows first-order kinetics with an activation energy of 28 kcal/mol, becoming significant above 140°C [4] [7]. This necessitates strict temperature control below 120°C during isoindolinone ring formation, as verified by in-line circular dichroism spectroscopy.
Chiral catalyst design has evolved to enhance stereoselectivity in key synthetic steps. Second-generation ruthenium catalysts bearing atropisomeric ligands like (S)-Segphos achieve 99.1% ee in asymmetric hydrogenations – a significant improvement over early BINAP systems (94% ee). The enhanced performance originates from the ligand's narrower dihedral angle (68.5° vs. BINAP's 92.3°), which creates a more confined chiral pocket that better differentiates between prochiral faces [5] [7]. Catalyst loading as low as 0.15 mol% maintains efficacy through high turnover numbers (TON > 6,500), substantially reducing metal contamination concerns in the final API.
Spectroscopic validation techniques provide unambiguous confirmation of stereochemical integrity. Chiroptical methods correlate absolute configuration with specific Cotton effects: the (R)-enantiomer exhibits characteristic positive exciton coupling at 287 nm (Δε +12.3) in the CD spectrum, while the (S)-enantiomer shows an inverse signal [7]. Advanced NMR analysis using chiral solvating agents (e.g., 2,2,2-trifluoro-1-(9-anthryl)ethanol) creates diastereomeric complexes with distinct ¹H NMR chemical shifts (Δδ 0.28 ppm for H-3 proton), enabling quantitative ee determination without chromatography.
Table 3: Stereochemical Control Strategies and Performance
Control Strategy | Implementation | Resulting ee | Racemization Risk |
---|---|---|---|
Low-Temperature Cyclization | 110°C in NMP with imidazole catalyst | 99.7% | <0.1% per hour |
Second-Generation Ru Catalyst | (S)-Segphos-Ru complex (0.15 mol%) | 99.1% | Catalyst-controlled |
Crystallization-Induced Asymmetric Transformation | Seeding with (R)-crystal in supersaturated solution | >99.9% | Converts S→R via solution equilibrium |
Enzymatic Purification | CAL-B resolution with vinyl acetate | 99.5% (recovered) | N/A |
Crystallization-induced asymmetric transformation (CIAT) provides a powerful final purification that simultaneously upgrades enantiopurity. This ingenious approach exploits the dynamic equilibrium between enantiomers in solution, where the preferred crystallization of the (R)-enantiomer (Form B polymorph) drives epimerization of the (S)-enantiomer. Optimized in ethanol/water (85:15) at 5°C with catalytic acid (0.05 M HCl), CIAT achieves >99.9% ee from 97% ee input material. Single crystal X-ray analysis confirms the molecular conformation stabilizing the crystal lattice: the (R)-enantiomer adopts a quasi-planar arrangement with intermolecular hydrogen bonding between the isoindolinone carbonyl and adjacent molecule's piperidine N-H [7]. This packing motif creates exceptionally stable crystals that exclude the (S)-enantiomer during lattice formation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: